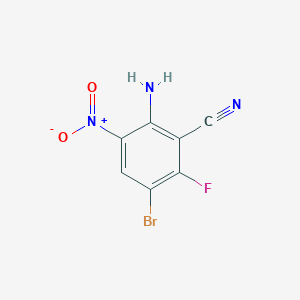
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrFN3O2. This compound is characterized by the presence of amino, bromo, fluoro, nitro, and nitrile functional groups attached to a benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzonitrile to form 2-fluoro-5-nitrobenzonitrile. This intermediate is then subjected to bromination to introduce the bromo group at the 5-position. Finally, the amino group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 2-Amino-5-bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Formation of 2-Nitro-5-bromo-6-fluoro-3-nitrobenzonitrile.
Applications De Recherche Scientifique
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzonitrile: Similar structure but lacks the bromo and fluoro groups.
2-Bromo-6-fluorobenzonitrile: Similar structure but lacks the amino and nitro groups.
2-Amino-6-fluorobenzonitrile: Similar structure but lacks the bromo and nitro groups
Uniqueness
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Propriétés
Formule moléculaire |
C7H3BrFN3O2 |
|---|---|
Poids moléculaire |
260.02 g/mol |
Nom IUPAC |
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(12(13)14)7(11)3(2-10)6(4)9/h1H,11H2 |
Clé InChI |
MNSQIEAAUXBWSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C#N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













